N-hydroxyalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

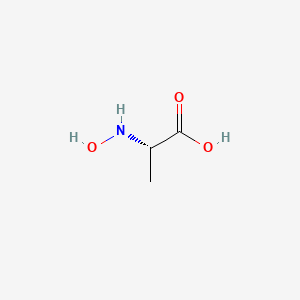

水に溶解するが、エタノール、アセトン、その他の有機溶媒にはほとんど不溶性の白色結晶性粉末である 。ヒドロキシアラニンは、生化学試薬および医薬品中間体としての役割を果たすため、生化学および医薬品研究において重要な化合物です。

2. 製法

合成経路と反応条件: ヒドロキシアラニンは、さまざまな方法で合成できます。一般的な合成経路の1つは、アラニンのヒドロキシル化です。このプロセスでは、通常、制御された条件下でヒドロキシル化剤としてヒドロキシルアミンを使用します。 反応は、パラジウムまたは白金などの金属触媒によって触媒されて、収率と選択性を向上させることができます .

工業的生産方法: 工業的には、ヒドロキシアラニンは、オキシムの触媒的接触水素化によって製造されることがよくあります。この方法は、金属触媒の存在下で水素ガスを使用してオキシムを還元することを含みます。 このプロセスは効率的でスケーラブルであるため、大規模生産に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxyalanine can be synthesized through various methods. One common synthetic route involves the hydroxylation of alanine. This process typically uses hydroxylamine as the hydroxylating agent under controlled conditions. The reaction can be catalyzed by metal catalysts such as palladium or platinum to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, hydroxyalanine is often produced via the catalytic hydrogenation of oximes. This method involves the reduction of oximes using hydrogen gas in the presence of a metal catalyst. The process is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

反応の種類: ヒドロキシアラニンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシアラニンは、対応するオキソ化合物に酸化できます。

還元: アミノアルコールを生成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物:

酸化: オキソ化合物。

還元: アミノアルコール。

置換: さまざまな置換アミノ酸.

4. 科学研究への応用

ヒドロキシアラニンは、科学研究において多くの用途があります。

化学: これは、複雑な有機分子の合成における構成ブロックとして使用されます。

生物学: ヒドロキシアラニンは、酵素のメカニズムやタンパク質の構造を研究する上で役割を果たします。

医学: これは、特に特定の酵素や受容体を標的とする薬剤を設計する際に、医薬品開発に使用されます。

科学的研究の応用

Hydroxyalanine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: Hydroxyalanine plays a role in studying enzyme mechanisms and protein structures.

Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs that target specific enzymes or receptors.

Industry: Hydroxyalanine is used in the production of biodegradable polymers and other environmentally friendly materials

作用機序

ヒドロキシアラニンは、用途に応じてさまざまなメカニズムを通じてその効果を発揮します。生物学的システムでは、アミノ酸代謝に関与する酵素の基質または阻害剤として機能する可能性があります。 これは、酵素や受容体などの分子標的に相互作用し、それらの活性を調節し、生化学的経路に影響を与えます .

類似化合物との比較

ヒドロキシアラニンは、セリンやスレオニンなどの他のアミノ酸誘導体に似ています。 これは、β炭素に結合したヒドロキシル基が、異なる化学的および生物学的特性を与えるため、ユニークです。 類似の化合物には、以下が含まれます。

セリン: α炭素に結合したヒドロキシル基を持つアミノ酸。

スレオニン: 2つのキラル中心とβ炭素に結合したヒドロキシル基を持つアミノ酸。

ヒドロキシプロリン: γ炭素に結合したヒドロキシル基を持つアミノ酸誘導体

ヒドロキシアラニンのユニークな構造により、他のアミノ酸では不可能な特定の生化学反応や相互作用に参加でき、さまざまな研究分野や産業において貴重な化合物となっています。

特性

CAS番号 |

21209-71-2 |

|---|---|

分子式 |

C3H7NO3 |

分子量 |

105.09 g/mol |

IUPAC名 |

(2S)-2-(hydroxyamino)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c1-2(4-7)3(5)6/h2,4,7H,1H3,(H,5,6)/t2-/m0/s1 |

InChIキー |

AWOUERYHOVSIAI-REOHCLBHSA-N |

SMILES |

CC(C(=O)O)NO |

異性体SMILES |

C[C@@H](C(=O)O)NO |

正規SMILES |

CC(C(=O)O)NO |

配列 |

A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B3049534.png)

![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)

![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)